
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine is a chemical compound with a unique structure that includes a triazine ring and glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine typically involves the reaction of glycine with a triazine derivative under specific conditions. One common method involves the use of a solvent such as dioxane and a base like sodium carbonate. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
Uniqueness
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine is unique due to its specific structure, which includes both a triazine ring and a glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
89482-27-9 |
|---|---|
Fórmula molecular |
C5H6N4O2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
2-[[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C5H6N4O2S2/c10-2(11)1-6-3-7-4(12)9-5(13)8-3/h1H2,(H,10,11)(H3,6,7,8,9,12,13) |
Clave InChI |
JCMKAZJKWVLFMY-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)NC1=NC(=S)NC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)


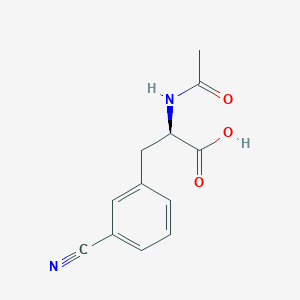
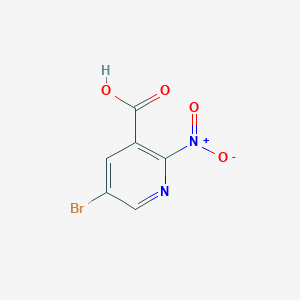

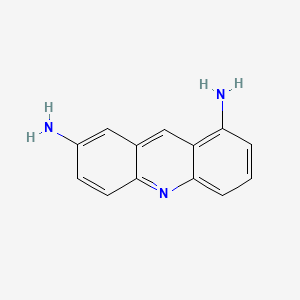
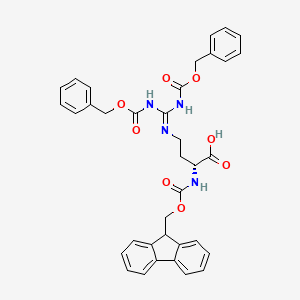
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)


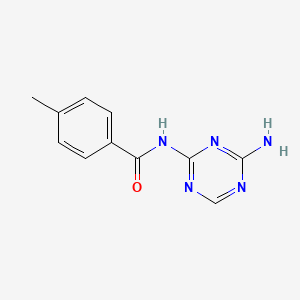
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

